molecular formula C14H14F4N2O3 B6700709 N-[1-[4-(difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]-2,2-difluoroacetamide

N-[1-[4-(difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]-2,2-difluoroacetamide

Cat. No.: B6700709
M. Wt: 334.27 g/mol
InChI Key: LNBIPCLMFMIHKJ-UHFFFAOYSA-N
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Description

N-[1-[4-(difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]-2,2-difluoroacetamide is a synthetic organic compound characterized by the presence of difluoromethoxy and difluoroacetamide functional groups

Properties

IUPAC Name

N-[1-[4-(difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]-2,2-difluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F4N2O3/c15-11(16)12(21)19-10-2-1-7-20(13(10)22)8-3-5-9(6-4-8)23-14(17)18/h3-6,10-11,14H,1-2,7H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBIPCLMFMIHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=C(C=C2)OC(F)F)NC(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4-(difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]-2,2-difluoroacetamide typically involves multiple steps:

    Formation of the Piperidin-3-one Core: The synthesis begins with the preparation of the piperidin-3-one core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions, often using difluoromethyl ethers as reagents.

    Attachment of the Difluoroacetamide Moiety: The final step involves the coupling of the difluoroacetamide group to the piperidin-3-one core. This can be accomplished using amide bond formation techniques, such as the reaction of an amine with a difluoroacetic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-3-one core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperidin-3-one core, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-[4-(difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]-2,2-difluoroacetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, particularly those involving dysregulated enzyme activity or receptor signaling.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-[1-[4-(difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]-2,2-difluoroacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s difluoromethoxy and difluoroacetamide groups are likely to play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[4-(difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]-acetamide
  • N-[1-[4-(trifluoromethoxy)phenyl]-2-oxopiperidin-3-yl]-2,2-difluoroacetamide
  • N-[1-[4-(difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]-2,2,2-trifluoroacetamide

Uniqueness

N-[1-[4-(difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]-2,2-difluoroacetamide is unique due to its specific combination of functional groups. The presence of both difluoromethoxy and difluoroacetamide groups imparts distinct chemical and biological properties, differentiating it from similar compounds. This uniqueness can be leveraged in various applications, making it a compound of significant interest in scientific research and industrial applications.

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